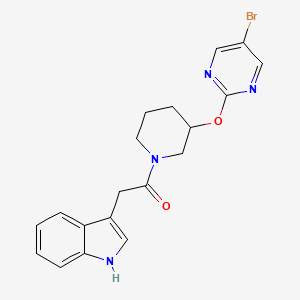![molecular formula C19H19N5O B2946823 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone CAS No. 2108989-08-6](/img/structure/B2946823.png)
((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of similar compounds involves complex chemical reactions, as seen in studies like the synthesis of Cinchonidinyl-Based Acrylic and Methacrylic Homopolymers. These polymers are synthesized using cinchonidine with acryloylchloride and methacryloyl chloride. They have been characterized by various spectroscopic techniques and tested for thermal stability and antibacterial activity (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for antimicrobial activity. For instance, substituted 1,2,3-triazoles have been synthesized and tested for their effectiveness against bacteria and fungi, indicating the potential of such compounds in developing antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Muscarinic Activities
Research into quinuclidin-3-yltriazole and -tetrazole derivatives has shown the potential for such compounds to act as muscarinic ligands, which can be significant in neurological and pharmacological studies (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, Hawkins, & Naylor, 1992).
Anticancer and Antimicrobial Properties
Novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues based on the imidazoquinoline framework have been developed and shown promising antibacterial and anticancer activities. These analogues have been evaluated against various bacterial strains and cancer cell lines, demonstrating their potential in therapeutic applications (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).
Antibacterial Agents
The synthesis of quinolone antibacterials, including bicyclic analogues of the C7-piperazine, has been researched. These compounds display significant antibacterial activity against a variety of Gram-negative and Gram-positive organisms (Kiely, Hutt, Culbertson, Bucsh, Worth, Lesheski, Gogliotti, Sesnie, Solomon, & Mich, 1991).
Anti-Tubercular and Antifungal Agents
The synthesis of quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones has shown potential as anti-tubercular and antifungal agents. These compounds have been synthesized using click chemistry and evaluated for their biological activity, indicating their relevance in the development of new therapeutic agents (Nesaragi, Kamble, Bayannavar, Shaikh, Hoolageri, Kodasi, Joshi, & Kumbar, 2021).
Cytotoxicity Studies
Research into trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones has revealed insights into the cytotoxic effects of these compounds, which can inform their potential use in pharmaceuticals (Bonacorso, Nogara, da Silva, Rosa, Wiethan, Zanatta, Martins, & Rocha, 2016).
Mecanismo De Acción
1,2,3-Triazoles
are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . The reaction mechanisms of 1,2,3-triazoles can be influenced by different conditions and structure substrates .
Propiedades
IUPAC Name |
quinolin-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-8-5-13-3-1-2-4-17(13)22-18)23-14-6-7-15(23)12-16(11-14)24-20-9-10-21-24/h1-5,8-10,14-16H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGJGBDMVTUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4C=C3)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)
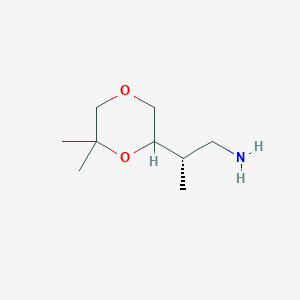
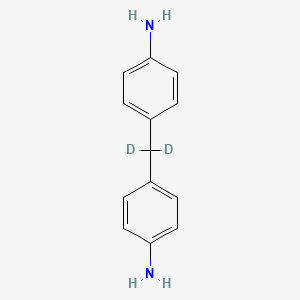
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)



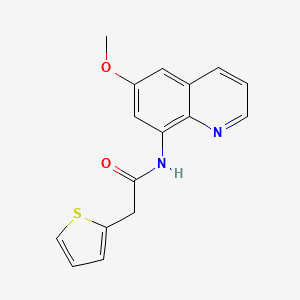

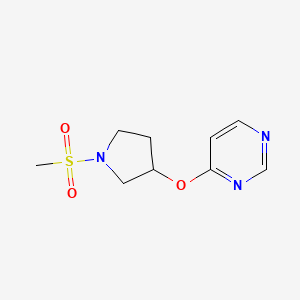
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)


